(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid

ACE inhibitor synthesis benazepril diastereoselectivity chiral intermediate specification

(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly isolated and supplied as its L(+)-tartaric acid salt, is a non-proteinogenic, chiral α-aminobenzolactam (also designated (−)-α-aminobenzolactam). The compound bears a single stereogenic center at the 3-position of a bicyclic benzazepin-2-one scaffold (C₁₀H₁₂N₂O, MW 176.22 for the free base) and is formally a conformationally constrained L-proline analog.

Molecular Formula C14H18N2O7
Molecular Weight 326.30 g/mol
Cat. No. B12332962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid
Molecular FormulaC14H18N2O7
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC(=O)C1N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C10H12N2O.C4H6O6/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5-6,11H2,(H,12,13);1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1
InChIKeyUASTWASWKWPPOS-YIDNRZKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartrate: A Chiral Benzazepinone Building Block for ACE Inhibitor and Growth Hormone Secretagogue Synthesis


(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly isolated and supplied as its L(+)-tartaric acid salt, is a non-proteinogenic, chiral α-aminobenzolactam (also designated (−)-α-aminobenzolactam) [1]. The compound bears a single stereogenic center at the 3-position of a bicyclic benzazepin-2-one scaffold (C₁₀H₁₂N₂O, MW 176.22 for the free base) and is formally a conformationally constrained L-proline analog [2]. It serves as the key chiral intermediate for the angiotensin-converting enzyme (ACE) inhibitor benazepril hydrochloride, the antithrombotic agent class derived from CVS-1778, and the nonpeptidyl growth hormone secretagogue L-692,429 [1][3]. The L(+)-tartrate salt form is the standard isolable, crystalline derivative obtained from classical resolution of the racemic amine, providing both stereochemical integrity and formulation convenience [4].

Why the (3S) Enantiomer L(+)-Tartrate Salt Cannot Be Replaced by Racemic 3-Aminobenzazepin-2-one or the (3R) Enantiomer


The benzazepin-2-one scaffold is not stereochemically neutral. The (3S) absolute configuration of this intermediate dictates the configuration at the C-3 benzazepine center in the final drug substance, which in turn governs diastereomeric identity and biological activity [1]. For benazepril, only the (S,S)-diastereomer—derived from the (3S)-aminobenzazepinone—is the therapeutically active angiotensin-converting enzyme (ACE) inhibitor; the (R,S)-diastereomer arising from the (3R) intermediate exhibits substantially lower potency [1][2]. Similarly, the growth hormone secretagogue L-692,429 requires the (3R)-aminobenzazepinone enantiomer for receptor binding (Ki = 63 nM), whereas the (3S)-derived diastereomer would produce a mismatched stereochemical array [3]. The L(+)-tartrate salt is not merely a convenience form—it is the product of the classical resolution step that defines enantiomeric identity. Procurement of the racemic free base (CAS 86499-35-6) or the hydrochloride salt without defined stereochemistry introduces an unresolvable chiral impurity burden downstream [4]. The stereochemical requirement is absolute: the wrong enantiomer yields a different diastereomer in the final coupling step, and process-level diastereomer enrichment (e.g., from 70:30 to 95:5 SS:SR by crystallization) is costly, yield-limiting, and cannot compensate for an incorrect starting enantiomer [2][5].

Quantitative Differentiation Evidence: (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartrate vs. Closest Comparators


Absolute Stereochemical Requirement for Clinically Active Benazepril: (3S) vs. (3R) Enantiomer

Benazepril possesses two stereogenic centers. The clinically administered form is the single (S,S)-diastereomer. The (3S)-3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one intermediate provides the (S) configuration at the benzazepine C-3 center [1]. Reductive amination of the (3S)-amino intermediate with ethyl 2-oxo-4-phenylbutyrate yields a 7:3 mixture of (S,S):(S,R) diastereomers, which must be enriched to 95:5 or higher for pharmaceutical use [2][3]. If the (3R)-amino enantiomer (CAS 137036-55-6) is used instead, the resulting diastereomeric pair is inverted and the (S,S)-diastereomer cannot be accessed [1]. The (S,S)-benazepril diastereomer inhibits rabbit lung ACE with an IC₅₀ of approximately 2 nM . The (1R,3S)-diastereomer (derived from the (3S) intermediate but with inverted exocyclic configuration) shows drastically altered pharmacodynamic potency; stereochemical inversion at either center compromises ACE binding .

ACE inhibitor synthesis benazepril diastereoselectivity chiral intermediate specification

Enantiomeric Purity Attainable: L(+)-Tartrate Resolution vs. Racemic Starting Material

Classical resolution of racemic 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-35-6) employing L(+)-tartaric acid via fractional crystallization of diastereomeric salts is the established industrial route to the enantiopure (3S) form [1]. An alternative asymmetric synthesis from L-homophenylalanine ethyl ester hydrochloride via nitration–cyclization has been reported to deliver (−)-α-aminobenzolactam (2) with >98% enantiomeric excess (e.e.) in an overall yield of 30% over the full sequence [2]. By comparison, an earlier organozinc-mediated route reported by Jackson yielded the same target in only 9% overall yield [2]. The racemic free base (CAS 86499-35-6), when procured without resolution, contains equimolar (3R) and (3S) enantiomers and carries forward a 50% chiral impurity load that must be separated downstream—typically with significant yield loss [1]. The L(+)-tartrate salt form (as supplied) guarantees defined absolute configuration, crystallinity, and batch-to-batch stereochemical consistency.

chiral resolution efficiency enantiomeric excess α-aminobenzolactam optical purity

Multi-Scaffold Applicability: One Chiral Intermediate Across Three Distinct Therapeutic Classes vs. Single-Target Analogs

Unlike 7-substituted or N-functionalized benzazepinone analogs that are confined to a single target family, the unsubstituted (3S)-3-amino-benzazepin-2-one scaffold serves as the common chiral precursor for three structurally and pharmacologically distinct drug classes [1][2]: (i) benazepril hydrochloride, an ACE inhibitor prodrug (IC₅₀ ≈ 2 nM for ACE) that is a first-line antihypertensive agent; (ii) derivatives of CVS-1778, a class of antithrombotic agents targeting coagulation factor Xa (IC₅₀ = 20.6 nM); and (iii) L-692,429, a nonpeptidyl growth hormone secretagogue (GHS) agonist acting at the ghrelin receptor (Ki = 63 nM) [3]. A 7-methoxy-substituted analog (CAS not enumerated in the primary synthetic database) is reported to be resolved with L-pyroglutamic acid rather than L-tartaric acid and lacks the broad multi-target synthetic utility of the parent (3S)-3-amino system [4]. Substitution at the N-1 position (e.g., N-methyl analogs) precludes N-functionalization steps required for benazepril and L-692,429 assembly. The unsubstituted (3S)-aminobenzazepinone therefore functions as a privileged building block rather than a single-project intermediate.

ACE inhibitor antithrombotic benzazepinone growth hormone secretagogue privileged chiral building block

Downstream Diastereomeric Purity Control: L-Tartrate Salt as Enantiomeric Gatekeeper vs. Free Base Procurement

In the benazepril manufacturing process, the crude reductive amination product is obtained in a diastereomeric ratio of approximately SS:SR = 70:30 [1][2]. Achieving the pharmacopoeial specification (typically SS:SR ≥ 99.7:0.3) requires multiple recrystallization steps, each incurring yield loss [1]. The final crystallized benazepril hydrochloride yield in the early process was only 25% from the crude mixture [2]. The chiral purity of the (3S)-amino intermediate is the primary determinant of the initial diastereomeric ratio; an intermediate with even 2% of the (3R) enantiomer (i.e., 96% e.e.) would reduce the crude SS:SR ratio and increase the number of enrichment recrystallizations required. The L(+)-tartrate salt, supplied with defined enantiomeric purity specifications (typically ≥98% e.e.), ensures that the downstream chiral purity budget is not consumed at the intermediate stage [3]. The tartrate counterion also facilitates direct use in coupling reactions without requiring a separate free-basing step, as demonstrated in the nucleophilic substitution route using N-methylmorpholine as solvent/base with the tartrate salt [4].

diastereomeric ratio control benazepril process chemistry chiral salt procurement advantage

Resolution Agent Identity and Efficiency: L(+)-Tartaric Acid vs. Alternative Chiral Acids for Benzazepinone Resolution

The classical resolution of racemic 3-amino-benzazepin-2-ones with tartaric acid derivatives has been studied systematically [1]. For structurally related α-amino-ε-caprolactam and benzazepinone substrates, L-tartaric acid delivers a resolution yield of approximately 23% with 48% diastereomeric excess (de) of the precipitated salt [2]. While L-DBTA (di-p-toluoyl-L-tartaric acid) gives higher yield (45–47%) and de (70–84%) on certain substrates, the use of L(+)-tartaric acid is preferred for the parent 3-amino-benzazepin-2-one scaffold because the resulting tartrate salt is directly compatible with downstream N-functionalization chemistry [3]. S-Mandelic acid, an alternative resolving agent, yields 30% with 45% de on model substrates but produces salts with different solubility and filtration characteristics less suited to large-scale processing [2]. The L(+)-tartrate salt of (3S)-3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been validated in multiple patent processes for benazepril manufacturing, confirming its industrial robustness [3][4]. The recovery and recycling of L-tartaric acid from resolution mother liquors is also well-established, improving process economics [5].

chiral resolution screening tartaric acid resolving agent diastereomeric salt crystallization

Verified Procurement Scenarios for (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartrate


GMP Benazepril Hydrochloride API Manufacturing: Chiral Intermediate Procurement

The (3S)-amino L(+)-tartrate salt is the specified chiral intermediate for the preparation of benazepril hydrochloride according to the processes disclosed in US Patent 4,410,520, J. Med. Chem. 1985, 28, 1511–1516, and subsequent patent improvements [1][2]. The intermediate is condensed with ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate or ethyl 2-oxo-4-phenylbutyrate to form the benazepril skeleton. The (S) absolute configuration at the benzazepine C-3 position derived from this intermediate is required by all major pharmacopoeias (USP, EP) for the benazepril hydrochloride monograph [3]. The L-tartrate salt form is specifically preferred because it can be used directly in the coupling step with N-methylmorpholine as solvent/base, eliminating a separate free-basing operation and its associated yield loss and analytical burden [2].

Nonpeptidyl Growth Hormone Secretagogue Research: L-692,429 and Analog Synthesis

The (3S)-3-amino-benzazepin-2-one scaffold serves as a key reference intermediate for the synthesis of nonpeptidyl growth hormone secretagogues, notably L-692,429 (MK-0751) [1]. Although L-692,429 itself requires the (3R)-aminobenzazepinone for receptor binding (Ki = 63 nM at the ghrelin receptor), the (3S) enantiomer is essential for structure–activity relationship (SAR) studies and as the chiral pool starting material for the epimerization or stereochemical inversion protocols needed to access both enantiomeric series [1][2]. The L-tartrate salt provides a well-characterized, crystalline form suitable for long-term storage in compound management libraries supporting medicinal chemistry programs [3].

Antithrombotic Benzazepinone Development: CVS-1778 Derivative Class

The (3S)-α-aminobenzolactam is a validated precursor for the synthesis of benzo-fused CVS-1778 derivatives, a class of antithrombotic agents targeting coagulation Factor Xa (IC₅₀ = 20.6 nM for the parent CVS-1778) [1][2]. This application leverages the unsubstituted benzazepinone core for late-stage diversification at the N-1 and C-3 positions. Substituted analogs (e.g., 7-methoxy, 7,9-difluoro) lack the flexibility of the parent scaffold for SAR exploration in this series, making the unsubstituted (3S)-3-amino intermediate the preferred procurement choice for antithrombotic discovery programs [3].

Academic and Industrial Chiral Methodology Development

The (3S)-3-amino-benzazepin-2-one L-tartrate salt is a standardized chiral probe for developing and benchmarking new asymmetric synthetic methods targeting α-amino-ε-caprolactam and benzazepinone scaffolds. Four distinct synthetic strategies have been reported: (i) classical resolution with tartaric acid derivatives; (ii) enantioselective catalytic hydrogenation; (iii) organozinc-mediated cyclization; and (iv) nitration–cyclization from L-homophenylalanine [1][2]. The well-defined optical rotation and >98% e.e. benchmark [1] make this compound a reference standard for chiral HPLC method development and for calibrating new asymmetric catalysts in academic and CRO laboratories.

Quote Request

Request a Quote for (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.